Tritriacontane's simple structure, consisting of a linear chain of 33 carbon atoms and 68 hydrogen atoms, makes it an ideal model compound for studying the behavior of saturated hydrocarbons (alkanes) []. Scientists utilize it to investigate various aspects of alkanes, including:
Tritriacontane plays a significant role in research related to the solubility of hydrocarbons in water. Its low solubility in water allows scientists to examine how factors like temperature and pressure influence the interaction between these two substances []. This research is crucial for understanding various environmental processes, such as oil spills and the transport of pollutants in water bodies.
Tritriacontane is a long-chain alkane with the chemical formula C₃₃H₆₈, consisting of an unbranched chain of 33 carbon atoms. Its structure is characterized by a linear arrangement, where each carbon atom is bonded to hydrogen atoms, leading to a total of 68 hydrogen atoms. This compound is part of the saturated hydrocarbons family, which are known for their non-polar characteristics and low reactivity, making them useful in various chemical studies and applications. Tritriacontane is naturally found in certain plants, such as Euphorbia piscatoria, and is believed to serve as a potential biomarker for dietary intake of specific foods like cardamom and papaya .
As mentioned earlier, the specific role of tritriacontane in biological systems is not fully understood.
The biological activity of tritriacontane is not extensively studied, but it is present in various plant species. Its role in these organisms remains largely unknown, though it may serve as a biomarker for certain dietary habits. Research indicates that compounds similar to tritriacontane could have implications in understanding plant metabolism and ecological interactions .
Tritriacontane can be synthesized through several methods:
Tritriacontane has several applications:
Interaction studies involving tritriacontane primarily focus on its behavior in various environments, particularly concerning solubility and interaction with water. Understanding these interactions is crucial for assessing the environmental impact of hydrocarbons and their behavior during pollution events. Further research may reveal more about its interactions at a molecular level with other substances .
Tritriacontane shares similarities with other long-chain alkanes but stands out due to its unique chain length and structure. Here are some comparable compounds:
Compound Name | Chemical Formula | Chain Length | Notable Characteristics |
---|---|---|---|
Hexacosane | C₂₆H₅₄ | 26 | Found in beeswax; used in cosmetics |
Dotriacontane | C₂₃H₄₆ | 32 | Less studied; potential industrial uses |
Tetratriacontane | C₃₄H₇₀ | 34 | Similar structure but longer chain |
Tritriacontane's unique aspect ratio and non-polar nature make it particularly useful for studying the physical properties of saturated hydrocarbons compared to its counterparts .
Tritriacontane is a long-chain alkane consisting of an unbranched chain of 33 carbon atoms with the molecular formula C₃₃H₆₈ [1] [2]. This compound belongs to the class of organic compounds known as alkanes, which are acyclic branched or unbranched hydrocarbons having the general formula CₙH₂ₙ₊₂, consisting entirely of hydrogen atoms and saturated carbon atoms [13].
The molecular mass of tritriacontane is 464.89 grams per mole, with a monoisotopic mass of 464.532 grams per mole [18]. This value is derived from the atomic masses of its constituent elements: 33 carbon atoms (12.011 g/mol each) and 68 hydrogen atoms (1.008 g/mol each) [3] [9].
Property | Value | Unit |
---|---|---|
Molecular Formula | C₃₃H₆₈ | - |
Average Molecular Mass | 464.89 | g/mol |
Monoisotopic Mass | 464.532 | g/mol |
Number of Carbon Atoms | 33 | - |
Number of Hydrogen Atoms | 68 | - |
The structural formula of tritriacontane can be represented as CH₃-(CH₂)₃₁-CH₃, indicating its linear arrangement with methyl groups at both ends connected by a long chain of methylene groups [3] [6]. This linear structure contributes to its physical and chemical properties, making it a significant compound for various studies in organic chemistry [13].
Tritriacontane, like other long-chain alkanes, exhibits specific structural configurations and conformational characteristics that influence its physical and chemical properties [13]. The carbon atoms in tritriacontane are arranged in a linear fashion, with each carbon atom adopting a tetrahedral geometry due to sp³ hybridization [46]. This tetrahedral arrangement results in a zigzag configuration of the carbon backbone when viewed from a specific angle [34].
The conformational analysis of tritriacontane reveals that it can adopt various conformations due to rotation around its carbon-carbon single bonds [46]. The most stable conformation is the anti-conformation (also known as the staggered conformation), where adjacent carbon atoms are arranged to minimize steric hindrance between hydrogen atoms [46]. This conformation is approximately 12.6 kJ/mol (3.0 kcal/mol) more stable than the eclipsed conformation, which represents the highest energy state during rotation around a carbon-carbon bond [46].
In long-chain alkanes like tritriacontane, the molecule can fold back on itself, creating various three-dimensional structures [31]. However, the extended all-anti conformation is generally the most energetically favorable in the crystalline state [31] [32]. This extended conformation allows for efficient packing in the crystal lattice, maximizing van der Waals interactions between adjacent molecules [31].
The conformational flexibility of tritriacontane decreases significantly in the solid state compared to the liquid or gaseous states due to crystal packing forces [31]. This restricted conformational freedom contributes to the ordered arrangement of molecules in the crystalline phase, which is crucial for understanding its crystallographic properties [16].
Tritriacontane crystallizes in the B-form polymorph, which has been extensively studied using electron diffraction techniques [11] [16]. The crystal structure of tritriacontane has been determined directly using low-dose electron microscope images and electron diffraction intensity data from epitaxially grown microcrystals [11]. This approach has allowed researchers to obtain detailed information about the crystallographic properties of this compound [16].
The unit cell of tritriacontane in its B-form has been determined to have the following parameters [16] [47]:
The space group has been identified as A2₁am, although an equivalent model based on an orthogonal Aa structure can also match the experimental data [16]. The large c-axis dimension reflects the extended length of the tritriacontane molecule in its all-trans conformation [16] [47].
Crystal Parameter | Value | Unit |
---|---|---|
Crystal System | Monoclinic | - |
Space Group | A2₁am | - |
a | 7.53 | Å |
b | 4.99 | Å |
c | 88.44 | Å |
α | 90.0 | ° |
β | 90.0 | ° |
γ | 90.0 | ° |
The crystal structure of tritriacontane exhibits a lamellar arrangement, where molecules are packed parallel to each other with their long axes perpendicular to the lamellar planes [11] [16]. This arrangement is typical for long-chain alkanes and allows for efficient packing of the extended hydrocarbon chains [47]. The electron diffraction patterns show distinct "polyethylene" reflections and "lamellar" reflections, which provide information about the internal structure of the crystal [11].
The phase behavior of tritriacontane, like other long-chain alkanes, is complex and temperature-dependent [31]. It can undergo phase transitions between different polymorphic forms, including rotator phases at temperatures close to the melting point [31]. These rotator phases are characterized by orientational disorder of the molecules while maintaining positional order in the crystal lattice [31].
Tritriacontane, being a saturated hydrocarbon, contains only carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds [46]. The bond lengths and angles in tritriacontane follow the typical patterns observed in alkanes, with some minor variations due to its extended chain length [33].
The carbon-carbon (C-C) bond length in tritriacontane is approximately 1.54 Å, which is the standard length for a C-C single bond in alkanes [46] [33]. This bond length is relatively constant throughout the hydrocarbon chain, with only slight variations between terminal and internal bonds [33]. The terminal C-C bonds (also known as α bonds) are slightly longer at approximately 1.524-1.525 Å, while the penultimate C-C bonds (β bonds) are slightly shorter at about 1.525-1.526 Å [33]. The internal C-C bonds (γ bonds and beyond) have a more consistent length of around 1.526 Å [33].
The carbon-hydrogen (C-H) bond length in tritriacontane is approximately 1.09 Å, which is the standard length for C-H bonds in alkanes [25] [40]. This bond length can vary slightly depending on the position of the carbon atom in the chain, with terminal methyl C-H bonds being slightly different from internal methylene C-H bonds [40].
Bond Type | Bond Length (Å) | Position |
---|---|---|
C-C | 1.524-1.525 | Terminal (α) |
C-C | 1.525-1.526 | Penultimate (β) |
C-C | 1.526 | Internal (γ and beyond) |
C-H | 1.09 | All positions |
The bond angles in tritriacontane are determined by the tetrahedral geometry of the sp³ hybridized carbon atoms [46] [61]. The ideal tetrahedral angle is 109.5°, and this is approximately maintained throughout the tritriacontane molecule [46] [61]. However, slight deviations from this ideal angle can occur due to steric interactions between non-adjacent atoms in the chain [46].
The C-C-C bond angles in the internal positions of the chain are very close to the ideal tetrahedral angle of 109.5° [46] [61]. The H-C-H bond angles in the methylene groups (-CH₂-) are also close to 109.5°, while the H-C-C bond angles may show slight deviations depending on their position in the chain [34] [61].
These bond lengths and angles contribute to the overall zigzag conformation of the tritriacontane molecule in its extended state, which is crucial for understanding its packing behavior in the crystalline phase [46] [31].
Tritriacontane can be identified through various chemical identification systems and registry numbers, which are essential for its unambiguous recognition in scientific literature, databases, and regulatory contexts [9] [18].
The Chemical Abstracts Service (CAS) Registry Number for tritriacontane is 630-05-7 [9] [3]. This unique identifier is widely used in scientific databases and literature to specifically refer to this compound [9]. The European Community (EC) Number, another important identifier in chemical regulations, is not widely reported for tritriacontane in the available literature [3].
Identification System | Identifier | Reference |
---|---|---|
CAS Registry Number | 630-05-7 | [9] [3] |
InChI | InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | [9] [18] |
InChIKey | SUJUOAZFECLBOA-UHFFFAOYSA-N | [9] [18] |
SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | [9] [18] |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | [9] |
ChEBI ID | CHEBI:9751 | [23] |
The International Chemical Identifier (InChI) for tritriacontane is InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 [9]. This string provides a standardized way to encode the chemical structure of tritriacontane in a machine-readable format [9] [18]. The InChIKey, a hashed version of the InChI designed for easier web searches and database indexing, is SUJUOAZFECLBOA-UHFFFAOYSA-N [9] [18].
The Simplified Molecular Input Line Entry System (SMILES) notation for tritriacontane is CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC, representing its linear structure with 33 carbon atoms [9] [18]. The canonical SMILES, which provides a unique representation of the molecular structure, is identical to the standard SMILES for this compound due to its simple linear structure [9].